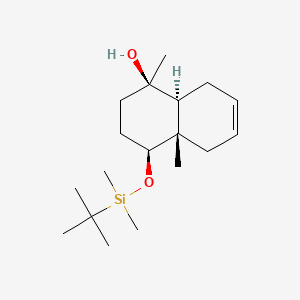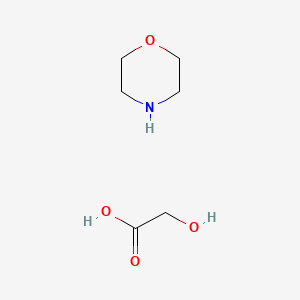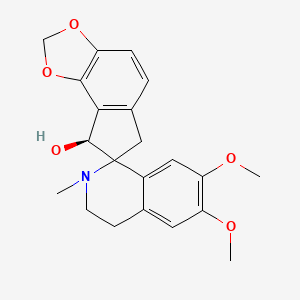
Tetrabromosorbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromosorbic acid is a brominated derivative of sorbic acid, characterized by the presence of four bromine atoms. Its molecular formula is C6H8Br4O2, and it has a molecular weight of 431.743 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrabromosorbic acid can be synthesized through the bromination of sorbic acid. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the sorbic acid molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of industrial reactors to control the reaction conditions. The product is then purified through crystallization or distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Tetrabromosorbic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can lead to the removal of bromine atoms, yielding less brominated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Brominated carboxylic acids.
Reduction: Less brominated sorbic acid derivatives.
Substitution: Various substituted sorbic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrabromosorbic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its brominated structure makes it useful in studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its bromine content.
Industry: It is used in the production of flame retardants and other brominated compounds.
Mecanismo De Acción
The mechanism of action of tetrabromosorbic acid involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its brominated structure is believed to play a crucial role in its biological activity.
Similar Compounds:
Tetrabromoauric acid: Another brominated compound with different applications, primarily in inorganic chemistry.
Tribromoisocyanuric acid: Used as an oxidizing agent and in various organic synthesis reactions.
Uniqueness: this compound is unique due to its specific bromination pattern on the sorbic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
| 62284-99-5 | |
Fórmula molecular |
C6H8Br4O2 |
Peso molecular |
431.74 g/mol |
Nombre IUPAC |
2,3,4,5-tetrabromohexanoic acid |
InChI |
InChI=1S/C6H8Br4O2/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5H,1H3,(H,11,12) |
Clave InChI |
YRJBPNJXIREPGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C(C(=O)O)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







